molecular formula C5H7B2NO4 B1623050 (5-boronopyridin-3-yl)boronic Acid CAS No. 1012085-48-1

(5-boronopyridin-3-yl)boronic Acid

Cat. No. B1623050
CAS RN: 1012085-48-1
M. Wt: 166.74 g/mol
InChI Key: NZUCYVVWSUZTQZ-UHFFFAOYSA-N
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Description

(5-Boronopyridin-3-yl)boronic acid, also known as 5B3BA, is a versatile and powerful reagent used in various scientific research applications. The boron atom in this compound is capable of forming strong covalent bonds with many organic molecules, making it a key component in the synthesis of a wide variety of molecules. 5B3BA is also a useful tool for studying the biochemical and physiological effects of various molecules.

Scientific Research Applications

Organic Synthesis and Cross-Coupling Reactions

Boronic acids, including (5-boronopyridin-3-yl)boronic acid, play a crucial role in organic synthesis, especially in Suzuki cross-coupling reactions. These reactions are pivotal for creating new carbon-carbon bonds, enabling the synthesis of complex organic molecules. The synthesis of novel halopyridinylboronic acids and their esters demonstrates their utility as stable, crystalline partners for classical Suzuki cross-coupling, facilitating the production of new pyridine libraries (Bouillon et al., 2003). Another study highlights the synthesis and isolation of novel halopyridin-3-yl-boronic acids, showcasing their application in Pd-catalyzed coupling with arylhalides (Bouillon et al., 2002).

Sensing and Detection

Boronic acid compounds, including this compound derivatives, are extensively used in the development of sensors. A study on lanthanide metal-organic frameworks (LMOFs) demonstrates how boric acid can tune the optical properties for selective ratiometric fluorescence detection of fluoride ions, showcasing the potential of boronic acid in sensing applications (Yang et al., 2017).

Materials Science

Boronic acids are instrumental in materials science for the development of innovative materials with specific properties. For instance, boronic acid-functionalized polymers have shown promise in biomedical applications, including drug delivery and tissue engineering, due to their unique reactivity and ability to form reversible covalent bonds (Cambre & Sumerlin, 2011).

Pharmaceutical Research

Boronic acid compounds are explored for their potential as pharmaceutical agents. They have been investigated for their role as enzyme inhibitors, in boron neutron capture therapy for cancer treatment, and as mimics of antibodies for recognizing biologically important saccharides (Yang, Gao, & Wang, 2003). Another application includes their use as catalysts for esterification reactions, which is essential in the synthesis of various pharmaceuticals (Maki, Ishihara, & Yamamoto, 2005).

Mechanism of Action

Target of Action

Pyridine-3,5-diyldiboronic acid, also known as 3,5-Pyridine diboronic acid or (5-boronopyridin-3-yl)boronic Acid, is a complex compound with a wide range of potential targets. Similar compounds, such as pyridazine and pyridazinone derivatives, have been shown to interact with a range of biological targets, exhibiting various pharmacological activities .

Mode of Action

It’s known that boronic acids and their derivatives can form reversible covalent complexes with proteins, enzymes, and other biological targets, which could potentially alter their function

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways . For instance, pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . The downstream effects of these interactions can vary widely, depending on the specific target and the context in which the compound is used.

Result of Action

Similar compounds have been shown to possess a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Action Environment

The action, efficacy, and stability of Pyridine-3,5-diyldiboronic acid can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other compounds, pH levels, temperature, and other conditions

properties

IUPAC Name

(5-boronopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7B2NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,9-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUCYVVWSUZTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7B2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406131
Record name (5-boronopyridin-3-yl)boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1012085-48-1
Record name (5-boronopyridin-3-yl)boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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